molecular formula C20H13F4N5O2 B11928860 TIE-2/VEGFR-2 kinase-IN-2

TIE-2/VEGFR-2 kinase-IN-2

Cat. No.: B11928860
M. Wt: 431.3 g/mol
InChI Key: KNDPXYAMINMLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Angiogenesis in Pathophysiological Processes

Angiogenesis is a vital process in embryonic development, wound healing, and tissue repair. numberanalytics.comnih.govresearchgate.net However, its dysregulation is a hallmark of several pathological conditions. In cancer, tumors stimulate the formation of new blood vessels to supply oxygen and nutrients, facilitating their growth and metastasis. numberanalytics.comnumberanalytics.com Excessive angiogenesis also plays a critical role in cardiovascular diseases like atherosclerosis, as well as in inflammatory disorders such as rheumatoid arthritis and psoriasis, and in diabetic retinopathy. nih.govresearchgate.netnumberanalytics.com Conversely, insufficient angiogenesis can impair wound healing and contribute to ischemic diseases. researchgate.net The intricate control of angiogenesis is therefore crucial for maintaining tissue homeostasis, and its disruption represents a key pathological mechanism. numberanalytics.comnih.gov

Overview of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in Angiogenesis

VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis. proteopedia.org It is a highly active kinase that, upon binding with its ligands, primarily VEGF-A, initiates a cascade of signaling events crucial for the formation of new blood vessels. proteopedia.orgnih.gov

VEGFR-2 is predominantly expressed on vascular endothelial cells and plays a pivotal role in their development and function. researchgate.net It is essential for the proliferation, migration, survival, and differentiation of endothelial cells, which are the fundamental processes of angiogenesis. researchgate.netfrontiersin.org The activation of VEGFR-2 is critical for vasculogenesis, the de novo formation of blood vessels during embryonic development. proteopedia.org In adult physiology, VEGFR-2 signaling is involved in maintaining vascular integrity and mediating vascular permeability. frontiersin.orgnih.gov Studies have shown that the expression of VEGFR-2 on peripheral blood cells can define a population of cells capable of re-endothelialization, highlighting its role in vascular repair. ahajournals.org

The activation of VEGFR-2 is initiated by the binding of VEGF ligands to the extracellular domain of the receptor, which induces receptor dimerization. frontiersin.orgnih.gov This dimerization leads to a conformational change and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. nih.govnih.gov These phosphorylated tyrosine residues serve as docking sites for various signaling proteins, triggering multiple downstream pathways. researchgate.net

Key signaling cascades activated by VEGFR-2 include:

The PLCγ-PKC-MAPK pathway , which is crucial for stimulating DNA synthesis and endothelial cell proliferation. frontiersin.orgresearchgate.net

The PI3K/Akt pathway , which is central to promoting endothelial cell survival. nih.govfrontiersin.orgnih.gov

Src family kinases , which are also activated by VEGFR-2 and contribute to its signaling output. nih.gov

The phosphorylation of specific tyrosine residues, such as Tyr1175, is critical for the activation of these pathways. nih.govbmbreports.org

Role of VEGFR-2 in Endothelial Cell Development and Function

Overview of the Angiopoietin-TIE-2 Pathway in Vascular Regulation

The angiopoietin-TIE-2 signaling axis is another critical pathway in vascular biology, primarily involved in the later stages of angiogenesis, including vessel maturation and stability. nih.gov

TIE-2 is a receptor tyrosine kinase expressed almost exclusively on endothelial cells. reactome.org It plays a crucial role in maintaining vascular quiescence and stability in the adult vasculature. tandfonline.com The activation of TIE-2 by its primary agonist ligand, Angiopoietin-1 (Ang1), promotes the survival of endothelial cells, strengthens cell-cell junctions, and reduces vascular leakage. pnas.org This pathway is essential for the remodeling and maturation of the primitive vascular network formed during initial angiogenesis into a stable and functional circulatory system. nih.govmdpi.com The interaction between TIE-2 and its ligands has a profound influence on vascular permeability and cell survival. researchgate.net

The TIE-2 receptor interacts with a family of angiopoietin ligands, most notably Ang1 and Angiopoietin-2 (Ang2). reactome.org Ang1, secreted by perivascular cells, is a potent activator of TIE-2. pnas.org The binding of Ang1 to TIE-2 induces receptor phosphorylation and activates downstream signaling pathways, including the PI3K/Akt pathway, which is essential for endothelial cell survival and migration. researchgate.netthermofisher.com

Ang2, in contrast, often acts as a context-dependent antagonist of TIE-2. tandfonline.com It can block Ang1-mediated TIE-2 activation, leading to vascular destabilization and making the endothelium more responsive to pro-angiogenic signals like VEGF. tandfonline.commdpi.com However, in some contexts, Ang2 can also act as a weak agonist. thermofisher.com The interplay between Ang1, Ang2, and TIE-2, along with the co-receptor TIE-1, provides a sophisticated mechanism for regulating vascular remodeling and stability. mdpi.comnih.gov

Research Findings on TIE-2/VEGFR-2 kinase-IN-2

This compound is a potent dual inhibitor of both TIE-2 and VEGFR-2. medchemexpress.com Research has demonstrated its significant anti-angiogenic properties through the simultaneous blockade of these two key signaling pathways.

In vitro studies have established the inhibitory potency of this compound, with IC₅₀ values of 13.49 nM for TIE-2 and 7.76 nM for VEGFR-2. caymanchem.com The compound also shows inhibitory activity against VEGFR-1 and VEGFR-3 with IC₅₀ values of 8.51 nM and 7.59 nM, respectively. caymanchem.com It demonstrates selectivity for these receptors over others such as Akt3, Cdk2, and EGFR. caymanchem.com Functionally, it has been shown to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC₅₀ of 2.6 nM and to block TIE-2 autophosphorylation. caymanchem.com

Preclinical in vivo studies have further substantiated the anti-angiogenic and anti-tumor effects of this dual inhibitor. caymanchem.com

Compound/TargetIC₅₀ (nM)
This compound
TIE-213.49 caymanchem.com
VEGFR-27.76 caymanchem.com
VEGFR-18.51 caymanchem.com
VEGFR-37.59 caymanchem.com
HUVEC proliferation (VEGF-induced)2.6 caymanchem.com
TIE-2 autophosphorylation18.3 caymanchem.com
Other Kinases
Akt3>10,000 caymanchem.com
Cdk2>10,000 caymanchem.com
EGFR10,000 caymanchem.com
GSK32,187 caymanchem.com

Role of Tie2 in Vascular Stability, Maturation, and Remodeling

Rationale for Dual Inhibition of VEGFR-2 and Tie2 for Modulating Angiogenesis

The strategic decision to concurrently inhibit both VEGFR-2 and Tie2 stems from their distinct yet complementary roles in the angiogenic process and the development of resistance to single-agent therapies.

The VEGF/VEGFR-2 signaling pathway is a primary initiator of angiogenesis. nih.gov The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that potently stimulates the proliferation and migration of endothelial cells, which are essential early steps in the formation of new blood vessels. frontiersin.orgnih.gov This pathway is often upregulated in tumors, providing the necessary vasculature for their growth and dissemination. sinobiological.com

In contrast, the Angiopoietin/Tie2 signaling axis plays a crucial role in the later stages of angiogenesis, governing vessel maturation, stabilization, and remodeling. mdpi.comfrontiersin.org Angiopoietin-1 (Ang1) acts as a Tie2 agonist, promoting vessel stability and quiescence. aacrjournals.org Conversely, Angiopoietin-2 (Ang2), which is often highly expressed in the tumor microenvironment, can act as a context-dependent antagonist or partial agonist of Tie2. aacrjournals.orgnih.gov In the presence of VEGF, Ang2 promotes vascular destabilization, making the vessels more responsive to pro-angiogenic signals and facilitating further vessel growth. mdpi.commdpi.com

The distinct but coordinated functions of VEGFR-2 and Tie2—one initiating vessel sprouting and the other modulating vessel maturation and stability—make them ideal candidates for simultaneous targeting. pnas.org By inhibiting both pathways, it is hypothesized that a more complete shutdown of the angiogenic process can be achieved, impacting both the formation and the maturation of the tumor vasculature.

A significant challenge in anti-angiogenic therapy, particularly with agents that solely target the VEGF/VEGFR-2 pathway, is the development of resistance. mdpi.comnih.gov Tumors can adapt to the inhibition of one pathway by upregulating alternative pro-angiogenic signals, a phenomenon known as compensatory feedback. mdpi.com

One of the key mechanisms of resistance to anti-VEGF therapy is the upregulation of Ang2. pnas.orgmdpi.com When the VEGFR-2 pathway is blocked, tumors can increase the production of Ang2, which then promotes angiogenesis through the Tie2 pathway, effectively bypassing the therapeutic blockade. mdpi.com This compensatory mechanism can lead to a rebound in angiogenesis and continued tumor growth.

The dual inhibition of both VEGFR-2 and Tie2 is a strategy designed to counteract this escape mechanism. nih.gov By simultaneously blocking both pathways, the tumor's ability to compensate for the loss of one signaling route by activating another is significantly diminished. This approach has been shown in preclinical models to result in a more profound and sustained inhibition of tumor angiogenesis and growth compared to the inhibition of either pathway alone. pnas.orgaacrjournals.orgnih.gov

Research Findings on this compound

This compound is a small molecule inhibitor designed to potently and selectively target both VEGFR-2 and Tie2. Its chemical formula is C₂₀H₁₃F₄N₅O₂ and it has a molecular weight of 431.3 g/mol . This compound competitively binds to the ATP-binding site in the kinase domain of both receptors, thereby blocking their downstream signaling.

In Vitro Activity of this compound

Target KinaseIC50 (nM)Selectivity Notes
VEGFR-2 7.76Potent inhibition. caymanchem.com
Tie2 13.49Potent inhibition. caymanchem.com
VEGFR1 8.51Also inhibits VEGFR1. caymanchem.com
VEGFR3 7.59Also inhibits VEGFR3. caymanchem.com
Akt3 >10,000Highly selective over Akt3. caymanchem.com
Cdk2 >10,000Highly selective over Cdk2. caymanchem.com
EGFR 10,000Highly selective over EGFR. caymanchem.com
GSK3 2,187Moderate selectivity over GSK3. caymanchem.com
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This table is interactive. You can sort the columns by clicking on the headers.

Cellular and In Vivo Efficacy of this compound

AssayEffectIC50 (nM) / Finding
VEGF-induced HUVEC Proliferation Inhibition of endothelial cell proliferation.2.6 nM. caymanchem.com
GM-CSF-induced Tie2 Autophosphorylation Inhibition of Tie2 signaling in a chimeric receptor model.18.3 nM. caymanchem.com
HT-29 Colon Cancer Mouse Xenograft Model Reduction in tumor volume and intratumoral vessel density.Effective at doses of 3, 10, or 30 mg/kg per day. caymanchem.com
HUVEC: Human Umbilical Vein Endothelial Cells.
This table is interactive. You can sort the columns by clicking on the headers.

These findings demonstrate that this compound effectively inhibits its intended targets at nanomolar concentrations and translates this activity into the suppression of key cellular processes in angiogenesis and tumor growth in preclinical models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H13F4N5O2

Molecular Weight

431.3 g/mol

IUPAC Name

1-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C20H13F4N5O2/c21-14-6-3-11(20(22,23)24)7-15(14)29-19(30)28-12-4-1-10(2-5-12)13-8-31-18-16(13)17(25)26-9-27-18/h1-9H,(H2,25,26,27)(H2,28,29,30)

InChI Key

KNDPXYAMINMLED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC3=NC=NC(=C23)N)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F

Origin of Product

United States

Molecular Pharmacology of Tie 2/vegfr 2 Kinase in 2

Kinase Inhibition Profile of TIE-2/VEGFR-2 kinase-IN-2

This compound has been identified as a potent, dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tunica interna Endothelial cell kinase-2 (TIE-2). medchemexpress.commedchemexpress.com Its activity is characterized by its significant potency and selectivity, which are crucial for its function as an anti-angiogenic agent. medchemexpress.commedchemexpress.com

Potency and Selectivity for VEGFR-2 Kinase Activity

The compound demonstrates high potency against VEGFR-2, a primary mediator of angiogenesis. caymanchem.com In enzymatic assays, this compound inhibits VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 7.76 nM. caymanchem.com Another measurement of its potency is given as a pIC50 value of 8.61, further confirming its strong inhibitory effect on this receptor. medchemexpress.commedchemexpress.com VEGFR-2 inhibitors are known to interfere with signaling pathways that are critical for tumor growth and vascularization. wikipedia.org

Potency and Selectivity for Tie2 Kinase Activity

Similarly, the compound is a potent inhibitor of TIE-2 kinase, with a reported IC50 of 13.49 nM and a pIC50 of 8.56. medchemexpress.commedchemexpress.comcaymanchem.com The dual inhibition of both TIE-2 and VEGFR-2 is a strategic advantage, as both pathways are fundamental to tumor angiogenesis and vascular maintenance. acs.org

Comparative Analysis of Selectivity Against Other Kinases

This compound exhibits notable selectivity. While it potently inhibits VEGFR-2 and TIE-2, it also shows inhibitory activity against other related kinases, specifically VEGFR-1 (IC50 = 8.51 nM) and VEGFR-3 (IC50 = 7.59 nM). caymanchem.com

However, its selectivity is highlighted by its significantly lower potency against other kinases. For instance, its IC50 values against Akt3 and cyclin-dependent kinase 2 (Cdk2) are greater than 10,000 nM, and it is also weak against EGFR (IC50 = 10,000 nM) and GSK3β (IC50 = 2,187 nM). caymanchem.com This profile indicates a preferential inhibition of the VEGFR and TIE-2 family of kinases.

Table 1: Kinase Inhibition Profile of this compound

Kinase Target IC50 (nM) pIC50
VEGFR-2 7.76 caymanchem.com 8.61 medchemexpress.commedchemexpress.com
Tie2 13.49 caymanchem.com 8.56 medchemexpress.commedchemexpress.com
VEGFR-1 8.51 caymanchem.com -
VEGFR-3 7.59 caymanchem.com -
Akt3 >10,000 caymanchem.com -
Cdk2 >10,000 caymanchem.com -
EGFR 10,000 caymanchem.com -
GSK3β 2,187 caymanchem.com -

Mechanism of Kinase Inhibition by this compound

The mechanism by which this compound exerts its inhibitory effects is crucial to understanding its function at a molecular level.

Characteristics of ATP-Competitive Binding within the Kinase Domain

This compound functions as an ATP-competitive inhibitor. wikipedia.orgpatsnap.com This means it binds to the ATP-binding site within the kinase domain of the receptor. wikipedia.orgpatsnap.com By occupying this site, it prevents the natural substrate, ATP, from binding, which in turn blocks the autophosphorylation of the kinase and halts the downstream signaling cascade that leads to angiogenesis. wikipedia.orgfrontiersin.org Many small-molecule inhibitors targeting VEGFR-2, particularly urea (B33335) derivatives, operate through this competitive mechanism. wikipedia.org

Structural Insights into Kinase Binding and Interaction with Conserved Motifs

The design of dual inhibitors for VEGFR-2 and TIE-2 often leverages the structural similarities and highly conserved conformations of their ATP-binding pockets. nih.gov A critical conserved feature in many kinases, including VEGFR-2, is the Aspartate-Phenylalanine-Glycine (DFG) motif located in the activation loop, which is essential for kinase activity. nih.gov While specific crystallographic data for this compound is not detailed in the search results, the development of similar diaryl urea-based inhibitors often involves targeting this DFG-motif. nih.gov The binding of such inhibitors can stabilize the inactive "DFG-out" conformation, preventing the kinase from adopting its active state. The urea moiety in this class of inhibitors is often critical for forming key hydrogen bonds within the kinase's hinge region, anchoring the molecule in the active site. rcsb.org

Cellular and Biochemical Effects of Tie 2/vegfr 2 Kinase in 2

Impact on Endothelial Cell Function

TIE-2/VEGFR-2 kinase-IN-2 demonstrates significant activity in modulating the behavior of endothelial cells, which form the inner lining of blood vessels and are fundamental to the angiogenic process.

Inhibition of Endothelial Cell Proliferation

Research has shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). This inhibitory effect is a key indicator of its anti-angiogenic potential, as uncontrolled endothelial cell growth is a hallmark of new vessel formation. The compound effectively curtails the expansion of these cell populations.

Suppression of Endothelial Cell Migration and Invasion

The migration and subsequent invasion of endothelial cells are critical steps in the formation of new vascular networks. This compound has been observed to suppress these processes. By impeding the movement of endothelial cells, the inhibitor disrupts their ability to assemble into new vessel structures.

Disruption of Capillary-Like Tube Formation

A crucial in vitro assay for angiogenesis is the assessment of endothelial cells' ability to form capillary-like structures, or tubes. Studies have demonstrated that this compound disrupts this process. The presence of the inhibitor prevents endothelial cells from organizing into the complex, tube-like networks characteristic of nascent vasculature.

Regulation of Receptor Phosphorylation and Intracellular Signaling Cascades

The observable effects of this compound on endothelial cell function are rooted in its ability to interfere with specific molecular signaling pathways.

Inhibition of VEGF-Induced VEGFR-2 Autophosphorylation

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates angiogenesis by binding to its receptor, VEGFR-2, on the surface of endothelial cells. This binding triggers the autophosphorylation of VEGFR-2, a critical step in activating downstream signaling cascades that promote cell proliferation, migration, and survival. This compound has been shown to inhibit this VEGF-induced autophosphorylation of VEGFR-2. By blocking this initial activation step, the compound effectively shuts down the entire signaling pathway, leading to the observed inhibition of endothelial cell functions.

Data on this compound

Effect Cell Type Outcome
ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Inhibition
MigrationEndothelial CellsSuppression
InvasionEndothelial CellsSuppression
Tube FormationEndothelial CellsDisruption
ViabilityEndothelial CellsDecrease
ApoptosisEndothelial CellsInduction
Receptor PhosphorylationEndothelial CellsInhibition of VEGF-induced VEGFR-2 autophosphorylation
Effects on Downstream Signaling Pathways (e.g., PLCγ-PKC-MAPK, TSAd-Src-PI3K-Akt, NCK-p38-MAPKAPK2/3, JAK/STAT3)

PLCγ-PKC-MAPK Pathway: The binding of VEGF to VEGFR-2 leads to the phosphorylation of Tyr1175, which recruits and activates Phospholipase C-gamma (PLCγ). frontiersin.orgresearchgate.netfrontiersin.org Activated PLCγ then initiates a cascade involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically Raf-MEK-ERK), which ultimately promotes endothelial cell proliferation. nih.govfrontiersin.orgnih.gov Inhibition of VEGFR-2 by this compound is expected to disrupt this entire signaling axis.

TSAd-Src-PI3K-Akt Pathway: The phosphorylation of Tyr951 on VEGFR-2 creates a docking site for the T-cell specific adapter (TSAd) protein. nih.govfrontiersin.orgfrontiersin.org This leads to the formation of a TSAd-Src complex, which subsequently activates the PI3K-Akt signaling pathway. nih.govfrontiersin.org This pathway is critical for endothelial cell survival and migration. nih.govfrontiersin.org The activation of PI3K/Akt is also linked to increased vascular permeability. frontiersin.orgnih.gov

NCK-p38-MAPKAPK2/3 Pathway: The phosphorylation of Tyr1214 on VEGFR-2 mediates cell migration through the recruitment of the NCK adaptor protein and subsequent activation of the p38 MAPK pathway, leading to the activation of MAPKAPK2/3. nih.govfrontiersin.org This pathway is involved in actin cytoskeleton reorganization, which is essential for cell motility. oncotarget.com

JAK/STAT3 Pathway: The JAK/STAT3 signaling pathway is also implicated in angiogenesis. patsnap.comnih.gov VEGF can induce the phosphorylation and activation of STAT3, a process that can be mediated by Janus kinases (JAKs). biorxiv.orgbiologists.commdpi.com Some inhibitors that target VEGFR-2 also show activity against JAK/STAT3 signaling. patsnap.comnih.gov

Modulation of Specific Tyrosine Phosphorylation Sites

The function of VEGFR-2 is critically dependent on the autophosphorylation of several tyrosine residues in its intracellular domain upon ligand binding. nih.govfrontiersin.org this compound, by inhibiting the kinase activity, prevents this phosphorylation.

Key tyrosine phosphorylation sites on VEGFR-2 and their functions are summarized below:

Tyrosine SiteLocationDownstream Signaling / FunctionReference
Tyr801 Juxtamembrane DomainMediates cell permeability and proliferation through PLCγ-PKC pathway. nih.govfrontiersin.org nih.govfrontiersin.org
Tyr951 Kinase Insert DomainRecruits TSAd, activating the Src-PI3K-Akt pathway for cell survival and migration. nih.govfrontiersin.orgfrontiersin.org nih.govfrontiersin.orgfrontiersin.org
Tyr1054/1059 Kinase DomainEssential for maximal kinase activity of the receptor. nih.govfrontiersin.orgresearchgate.net nih.govfrontiersin.orgresearchgate.net
Tyr1175 C-terminal TailRecruits PLCγ and Shb, activating pathways for proliferation, migration, and permeability. nih.govfrontiersin.orgresearchgate.netnih.gov nih.govfrontiersin.orgresearchgate.netnih.gov
Tyr1214 C-terminal TailBinds NCK, leading to activation of the p38-MAPKAPK2/3 pathway and cell migration. nih.govfrontiersin.org nih.govfrontiersin.org

Inhibition of Angiopoietin-Mediated Tie2 Autophosphorylation

This compound also targets the Tie2 receptor, a key player in vascular maturation and stability. spandidos-publications.com The binding of its primary ligand, Angiopoietin-1 (Ang1), induces Tie2 dimerization and autophosphorylation, leading to the activation of downstream signaling pathways. sinobiological.com Angiopoietin-2 (Ang2) can act as both an agonist and an antagonist of Tie2, depending on the cellular context. spandidos-publications.comaacrjournals.org

Effects on Downstream Signaling Pathways (e.g., PI3K/Akt, Erk1/2)

The activation of Tie2 by angiopoietins triggers downstream signaling cascades that are crucial for endothelial cell survival and proliferation. The primary pathways activated downstream of Tie2 are the PI3K/Akt and MAPK (Erk1/2) pathways. researchgate.net Inhibition of Tie2 by compounds like this compound would block these survival and proliferative signals in endothelial cells.

Role in Tie2 Shedding and Soluble Receptor Generation

The extracellular domain of the Tie2 receptor can be shed from the endothelial cell surface through proteolytic cleavage, resulting in a soluble form of the receptor (sTie2). spandidos-publications.comahajournals.orgnih.gov This shedding can be induced by factors such as VEGF. spandidos-publications.comahajournals.orgnih.gov Soluble Tie2 can bind to angiopoietins, acting as a decoy receptor and thereby inhibiting their signaling. sinobiological.comahajournals.orgnih.gov The process of VEGF-induced Tie2 shedding has been shown to be dependent on the PI3K/Akt pathway. ahajournals.orgnih.gov By inhibiting VEGFR-2 and its downstream PI3K/Akt signaling, this compound could indirectly affect the levels of sTie2, although the precise impact requires further investigation.

Effects on Cellular Components beyond Endothelial Cells

The effects of inhibiting Tie2 and VEGFR-2 are not limited to endothelial cells. These receptors are also expressed on other cell types within the tumor microenvironment, most notably on a subset of macrophages.

Impact on Tumor-Associated Macrophages

A specific population of macrophages, known as Tie2-expressing macrophages (TEMs), plays a significant role in tumor angiogenesis and metastasis. mdpi.comresearchgate.net These macrophages are recruited to the tumor microenvironment and contribute to the formation of new blood vessels. mdpi.com The Ang2/Tie2 signaling axis is involved in the migration of these macrophages to angiogenic sites. spandidos-publications.com By inhibiting Tie2, compounds like this compound can potentially disrupt the pro-angiogenic functions of TEMs. mdpi.compnas.org Dual inhibition of VEGFR and Ang-2 has been shown to alter the phenotype of tumor-associated macrophages, suggesting a reprogramming towards a less pro-tumoral state. pnas.org

Influence on Hematopoietic Stem Cells and Monocytic/Macrophage Lineage Cells

The TIE-2 (tyrosine kinase with immunoglobulin and epidermal growth factor homology domains-2) and VEGFR-2 (vascular endothelial growth factor receptor-2) signaling pathways are fundamental to the regulation of both hematopoiesis and the function of monocytic/macrophage lineage cells. TIE-2 is the receptor for angiopoietins, while VEGFR-2 is a primary receptor for vascular endothelial growth factors (VEGFs). ashpublications.orgviamedica.pl The compound This compound is a potent dual inhibitor of these two receptor tyrosine kinases. caymanchem.com Its influence on hematopoietic and monocytic cells is therefore understood through its interruption of the critical signaling cascades governed by these receptors.

Research has established that TIE-2 is expressed on a subset of hematopoietic stem cells (HSCs) and is integral to their interaction with the bone marrow niche. ashpublications.orgnih.gov Specifically, TIE-2 signaling plays a role in the retention and maintenance of HSC quiescence. nih.gov Furthermore, both TIE-2 and VEGFR-2 are expressed on hemangioblasts, the common precursors to both endothelial and hematopoietic cells, indicating their essential role in the earliest stages of hematopoietic development. ashpublications.orgscholaris.ca VEGFR-2 signaling is considered a cell-autonomous requirement for the differentiation of both hematopoietic and endothelial cells. scholaris.cafrontiersin.org The coordinated activation of the VEGF/VEGFR-2 and Angiopoietin/TIE-2 pathways is critical for the mobilization and recruitment of HSCs from the bone marrow into circulation. researchgate.net

In the context of the monocytic/macrophage lineage, both receptors are key determinants of cell function and phenotype. A specific subset of monocytes, termed TIE-2-expressing monocytes (TEMs), are characterized by the expression of TIE-2 and are known to be highly pro-angiogenic. vascularcell.comtandfonline.comaacrjournals.org These cells are recruited to sites of tumor growth where they contribute significantly to the formation of new blood vessels. vascularcell.comaacrjournals.org Peripheral blood mononuclear cells, primarily those of the monocytic/macrophage lineage, express TIE-2 and VEGFR-2. ahajournals.orgnih.gov Studies have shown that upon isolation, these TIE-2+ and VEGFR-2+ cells can differentiate into endothelial-like cells. ahajournals.orgnih.gov

Furthermore, TIE-2 signaling can cooperate with inflammatory cytokines like TNF to promote a pro-inflammatory activation state in macrophages. plos.org The inhibition of both TIE-2 and VEGFR kinase activity has been shown to reprogram tumor-associated macrophages (TAMs), shifting them from a pro-tumoral and pro-angiogenic phenotype towards an anti-tumoral state capable of enhancing T-cell responses. tandfonline.comresearchgate.net This reprogramming involves dampening their ability to secrete pro-angiogenic factors and immunosuppressive cytokines. tandfonline.comresearchgate.net

Given that this compound inhibits both of these pathways, it is expected to interfere with these cellular processes. By blocking TIE-2 and VEGFR-2, the compound can logically be inferred to impact HSC quiescence and mobilization, modulate the pro-angiogenic functions of TEMs, and alter the polarization and inflammatory status of macrophages.

Research Findings on TIE-2 and VEGFR-2 in Hematopoietic and Monocytic Cells

The following tables summarize key research findings regarding the expression and function of TIE-2 and VEGFR-2 in these cell lineages and the specific inhibitory profile of this compound.

Table 1: Expression and Function of TIE-2 and VEGFR-2 in Target Cell Populations

Cell PopulationReceptor ExpressedKey Documented FunctionsReference
Hematopoietic Stem Cells (HSCs)TIE-2, VEGFR-2Retention and quiescence in the bone marrow niche; mobilization into circulation; differentiation from common hemangioblast precursors. ashpublications.orgnih.govscholaris.caresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs)TIE-2, VEGFR-1, VEGFR-2Constitute distinct subpopulations (~2.0% TIE-2+, ~0.8% VEGFR-2+); mainly of monocytic/macrophage lineage; capable of differentiation to endothelial-like cells. ahajournals.orgnih.gov
TIE-2 Expressing Monocytes (TEMs)TIE-2Highly pro-angiogenic activity; recruitment to tumors; promotion of new blood vessel formation. vascularcell.comtandfonline.comaacrjournals.org
MacrophagesTIE-2Cooperation with TNF to promote pro-inflammatory activation; polarization state (M1/M2) influences function. plos.orgpnas.org

Table 2: In Vitro Inhibitory Activity of this compound

Target KinaseIC₅₀ (nM)
VEGFR-27.76
VEGFR-37.59
VEGFR-18.51
TIE-213.49
GSK32,187
EGFR10,000
Cdk2>10,000
Akt3>10,000

Data sourced from Cayman Chemical. caymanchem.com

Preclinical Efficacy Studies of Tie 2/vegfr 2 Kinase in 2 in Disease Models

Anti-Angiogenic Activity in In Vivo Models

The formation of new blood vessels, or angiogenesis, is a crucial process for tumor growth and metastasis. mdpi.comtandfonline.com Inhibitors that target key signaling pathways in this process, such as the VEGF/VEGFR-2 and Angiopoietin/TIE-2 pathways, are a major focus of cancer drug development. mdpi.comnih.gov Preclinical studies have shown that dual inhibition of these pathways can lead to more effective anti-tumor and anti-angiogenic outcomes compared to targeting a single pathway alone. pnas.orgpnas.org

Reduction of Microvascular Density in Tumor Xenografts

Inhibition of TIE-2 and VEGFR-2 has been shown to significantly decrease the density of microvessels within tumor xenografts. This reduction in blood supply is a key mechanism for inhibiting tumor growth. For instance, treatment with an anti-TIE-2 intrabody delivered via an adenoviral vector led to a greater than 87% reduction in vessel density in both human Kaposi's sarcoma and colon carcinoma xenograft models. aacrjournals.org Similarly, simultaneous blockade of both VEGFR-2 and TIE-2 pathways resulted in a notable decrease in the number of tumor-associated blood vessels in a human melanoma xenograft model. pnas.org

Another study using a dual Ang-2/VEGF-inhibiting antibody in a glioblastoma model also demonstrated a reduction in microvessel density. pnas.org The combination of a VEGFR inhibitor with an Ang-2 neutralizing antibody in glioblastoma models also resulted in enhanced morphological normalization of vessels. pnas.org

Table 1: Effect of TIE-2/VEGFR-2 Pathway Inhibition on Microvascular Density

Treatment Tumor Model Effect on Microvascular Density
Anti-TIE-2 Intrabody Kaposi's Sarcoma, Colon Carcinoma >87% reduction aacrjournals.org
Dual VEGFR-2/TIE-2 Blockade Human Melanoma Decreased number of tumor-associated blood vessels pnas.org
Dual Ang-2/VEGF Inhibition Glioblastoma Reduced microvessel density pnas.org
VEGFR Inhibitor + Ang-2 Antibody Glioblastoma Enhanced vessel normalization pnas.org

Inhibition of New Blood Vessel Formation (e.g., Matrigel Plug Assay, Zebrafish Embryonic Models)

The efficacy of TIE-2/VEGFR-2 kinase inhibitors in preventing the formation of new blood vessels has been demonstrated in various in vivo assays. The Matrigel plug assay is a widely used model to assess angiogenesis. Studies have shown that compounds targeting both VEGFR-2 and TIE-2 can effectively inhibit new blood vessel formation in this assay. nih.govpatsnap.com For example, the compound LCB03-0110, which inhibits both VEGFR-2 and TIE-2, suppressed the formation of new blood vessels in the mouse Matrigel plug assay. nih.govpatsnap.com Similarly, hydrogen sulfide (B99878) (H2S), which can activate VEGFR2, promoted angiogenesis in the Matrigel plug assay, an effect that was attenuated by a VEGF receptor inhibitor. nih.gov

Zebrafish embryos are another valuable model for studying angiogenesis due to their rapid development and transparent bodies. dovepress.comnih.gov Inhibition of the VEGF/VEGFR2 pathway in zebrafish has been shown to effectively block the formation of intersegmental vessels (ISVs). biologists.com Studies have demonstrated that knockdown of tie2 in zebrafish impairs angiogenesis, specifically affecting the growth of ISVs. oup.com Furthermore, co-knockdown of tie2 and vegf at low doses resulted in severe ISV defects, indicating a synergistic role in angiogenesis. oup.com While individual loss of TIE-2 in zebrafish doesn't affect blood vessel formation, the simultaneous loss of both TIE-1 and TIE-2 leads to developmental defects, suggesting functional redundancy. nih.gov

Suppression of Endothelial Cell Sprouting

Endothelial cell sprouting is a critical initial step in angiogenesis. mdpi.com The Angiopoietin/TIE-2 signaling pathway plays a significant role in this process. spandidos-publications.com For instance, Angiopoietin-2 (Ang2) in the presence of VEGF can promote frequent isolated sprouting cells at the tip of developing capillaries. ahajournals.org

Inhibitors targeting VEGFR-2 and TIE-2 have been shown to effectively suppress this sprouting. The compound LCB03-0110, a potent inhibitor of both VEGFR-2 and TIE-2, was found to suppress the sprouting of endothelial cells in the rat aorta. nih.govpatsnap.com This demonstrates the direct impact of dual kinase inhibition on the initial stages of new blood vessel formation.

Promotion of Tumor Vessel Normalization

Tumor blood vessels are often abnormal and leaky, which can hinder the delivery of therapeutic agents. frontiersin.org The concept of "vessel normalization" aims to stabilize these vessels, improving perfusion and drug delivery. frontiersin.orgnih.gov The TIE-2 pathway is a key regulator of this process. frontiersin.orgnih.gov

Activation of TIE2 can facilitate tumor vessel normalization. frontiersin.org Conversely, dual inhibition of Ang-2 and VEGF has been shown to prolong vessel normalization compared to VEGFR inhibition alone in glioblastoma models. pnas.org This suggests that targeting both pathways can lead to a more stable and functional tumor vasculature, potentially enhancing the efficacy of other cancer therapies. pnas.org In Lewis lung carcinoma, treatment with a VEGFR2 inhibitor induced a shift in vascular gene expression towards stabilization, with an upregulation of TIE2. researchgate.net

Efficacy in Tumor Growth and Progression Models

The anti-angiogenic effects of TIE-2/VEGFR-2 kinase inhibitors translate into significant anti-tumor activity in various preclinical models. By cutting off the tumor's blood supply, these inhibitors can effectively slow down or halt tumor growth.

Inhibition of Tumor Volume Progression

Numerous studies have demonstrated the ability of TIE-2/VEGFR-2 pathway inhibitors to suppress the growth of tumors in xenograft models. For example, a potent TIE-2/pan-VEGF-R inhibitor, CEP-11981, exhibited dose-related anti-tumor activity across a range of human and murine tumor models, including melanoma, glioblastoma, and colon carcinoma. aacrjournals.org

The simultaneous blockade of both VEGFR-2 and TIE-2 pathways with an intradiabody resulted in a 92.2% inhibition of tumor growth in a human melanoma xenograft model, significantly more effective than blocking the VEGF receptor pathway alone (74.4% inhibition). pnas.org Similarly, an anti-TIE-2 intrabody significantly inhibited the growth of human Kaposi's sarcoma (75% reduction) and colon carcinoma (63% reduction) xenografts. aacrjournals.org Another multi-kinase inhibitor, altiratinib (B612284), which targets MET, TIE2, and VEGFR2, has also been shown to inhibit tumor growth. researchgate.netaacrjournals.org

Table 2: Inhibition of Tumor Volume by TIE-2/VEGFR-2 Pathway Inhibitors

Inhibitor/Treatment Tumor Model(s) Reported Inhibition of Tumor Growth
CEP-11981 Melanoma, Glioblastoma, Colon Carcinoma Dose-related anti-tumor activity aacrjournals.org
Dual VEGFR-2/TIE-2 Intradiabody Human Melanoma 92.2% inhibition pnas.org
Anti-TIE-2 Intrabody Kaposi's Sarcoma 75% reduction aacrjournals.org
Anti-TIE-2 Intrabody Colon Carcinoma 63% reduction aacrjournals.org
Altiratinib Glioblastoma Inhibition of tumor growth researchgate.netaacrjournals.org

Suppression of Tumor Metastasis

The process of metastasis, where cancer cells spread from a primary tumor to form secondary tumors in other parts of the body, is a major cause of cancer-related mortality. jnccn.orgaacrjournals.org This complex cascade involves tumor cells invading surrounding tissues, entering the bloodstream or lymphatic vessels (intravasation), surviving in circulation, exiting the vessels into a new tissue (extravasation), and colonizing a distant organ. nih.gov The TIE-2 and VEGFR-2 signaling pathways are critically involved in the regulation of angiogenesis and lymphangiogenesis, processes essential for tumor growth and metastatic dissemination. nih.govmdpi.com

Dual inhibition of these pathways is a rational approach to disrupt these metastatic processes. For instance, preclinical studies with multi-kinase inhibitors that target TIE2 and VEGFR2 have demonstrated the potential to block tumor metastasis. One such compound was shown to inhibit three major pathways of tumor revascularization and resistance (Angiopoietin/TIE2, HGF/MET, and VEGF/VEGFR2), thereby blocking tumor invasion and metastasis. google.com In a PyMT mammary breast cancer model, a related compound effectively blocked the development of lung metastases. google.com Furthermore, studies combining Angiopoietin-2 (Ang-2) and VEGF inhibition have been shown to suppress metastatic growth, partly by limiting the recruitment of tumor-promoting macrophages. mdpi.com Specifically in breast cancer models with brain metastases, the simultaneous inhibition of VEGF and Ang-2 was suggested as an effective strategy to reduce the formation of metastatic lesions. chemspider.com These findings underscore the therapeutic potential of dual TIE-2 and VEGFR-2 inhibition in controlling metastatic disease, although direct studies on the specific compound TIE-2/VEGFR-2 kinase-IN-2 in metastasis models are not extensively documented in the reviewed literature.

Evaluation in Specific Cancer Xenograft Models

The anti-tumor activity of inhibiting TIE-2 and VEGFR-2 has been evaluated in several cancer xenograft models, demonstrating the potential of this therapeutic strategy across different cancer types. While specific data for this compound is available for colon cancer, studies on related inhibitors in other cancers provide a strong rationale for its broader application.

HT-29 Colon Cancer: Direct evidence supports the efficacy of this compound in a human HT-29 colon cancer mouse xenograft model. Administration of the compound was shown to reduce tumor volume and decrease intratumoral vessel density, confirming its anti-angiogenic and anti-tumor effects in this cancer type. caymanchem.com

Glioblastoma: Glioblastoma (GBM) is a highly aggressive brain tumor where the TIE-2 and VEGFR-2 pathways are implicated in resistance to anti-angiogenic therapies. nih.govpnas.org While studies on this compound are not specified, research on other dual inhibitors highlights the promise of this approach. For example, the MET/TIE2/VEGFR2 inhibitor altiratinib was shown to dramatically reduce tumor volume, invasiveness, and microvessel density in glioblastoma xenograft mouse models, particularly when combined with bevacizumab. nih.gov Similarly, dual therapy using a pan-VEGFR inhibitor (cediranib) and an Ang-2-neutralizing antibody improved survival in murine GBM models by delaying tumor growth and enhancing the normalization of tumor blood vessels. pnas.org These findings suggest that simultaneously targeting both pathways could overcome resistance mechanisms and improve outcomes in glioblastoma. nih.govpnas.orgnih.gov

Urothelial Carcinoma: The Angiopoietin/TIE-2 and VEGF/VEGFR pathways are recognized as potential therapeutic targets in urothelial carcinoma (UC). nih.gov Preclinical evaluation of CEP-11981, a tyrosine kinase inhibitor targeting TIE2, VEGFRs, and FGFR1, demonstrated significant inhibition of human UC xenografts. nih.gov This effect was primarily attributed to the significant down-regulation of the TIE2 receptor. nih.gov While VEGFR2 expression was not significantly altered in that particular study, it is highly expressed in urothelial carcinoma, validating it as a therapeutic target. nih.govgrandroundsinurology.comnih.gov This indicates that targeting these pathways holds promise for UC treatment.

Human Melanoma: Both the VEGF receptor and TIE-2 pathways are considered essential for the growth and vascularization of melanoma xenografts. nih.gov Interference with either pathway alone has been shown to result in significant inhibition of tumor growth, and the effects are not compensatory, suggesting that blocking both could be a powerful strategy. nih.gov In a human melanoma xenograft model (M21), the simultaneous blockade of both VEGFR-2 and TIE-2 pathways resulted in a potent inhibition of tumor growth (92.2%) and angiogenesis. pnas.org A related multi-kinase inhibitor also demonstrated efficacy in an A375 melanoma xenograft model, reducing tumor burden and microvessel area. google.com

Hematological Tumors: The TIE-2 receptor is expressed on primitive hematopoietic stem cells and has been identified on various hematological tumor cells, including leukemic blasts in acute myeloid leukemia (AML). researchgate.netashpublications.org The VEGF/VEGFR pathway is also known to play a pivotal role in the pathogenesis of hematologic malignancies by promoting tumor cell survival, migration, and proliferation through autocrine loops. ashpublications.org Preclinical studies using a novel, highly potent TIE2 inhibitor (BAY-Tie2) demonstrated efficacy in disseminated leukemia models, suggesting that inhibition of the TIE2 pathway is a viable therapeutic strategy. researchgate.net This provides a rationale for the evaluation of dual TIE-2/VEGFR-2 inhibitors in hematological cancers.

Cancer ModelCompound/StrategyKey FindingsReference
HT-29 Colon CancerThis compoundReduced tumor volume and intratumoral vessel density. caymanchem.com
GlioblastomaAltiratinib (MET/TIE2/VEGFR2 inhibitor)Reduced tumor volume, invasiveness, and microvessel density; prolonged survival in combination with bevacizumab. nih.gov
GlioblastomaCediranib (VEGFR inhibitor) + Anti-Ang-2 AntibodyProlonged survival and enhanced vessel normalization compared to monotherapy. pnas.org
Urothelial CarcinomaCEP-11981 (TIE2/FGFR1/VEGFR inhibitor)Significantly inhibited xenograft growth, primarily through TIE2 down-regulation. nih.gov
Human MelanomaSimultaneous intradiabody-mediated depletion of VEGFR-2 and TIE-2Significantly inhibited tumor growth (92.2%) and angiogenesis. pnas.org
Hematological Tumors (Leukemia)BAY-Tie2 (TIE2 inhibitor)Demonstrated efficacy in disseminated leukemia models. researchgate.net

Investigation in Non-Oncological Disease Models

Modulation of Systemic Inflammatory Responses (e.g., Tnf-α-induced lethal shock)

The TIE-2 and VEGFR-2 signaling pathways are also implicated in systemic inflammatory responses. Tumor necrosis factor-alpha (TNF-α) is a key inflammatory cytokine that can regulate angiogenesis and vascular permeability. physiology.org The TIE-2 pathway, in particular, has been identified as a major mediator of TNF-α-induced angiogenesis. dovepress.com In a preclinical mouse model of TNF-α-induced lethal shock, this compound demonstrated a protective effect. caymanchem.com Specifically, administration of the compound was shown to prevent the decrease in body temperature associated with this shock model, indicating a modulation of the systemic inflammatory cascade. caymanchem.com This finding is significant as TNF-α can induce both microvascular dysfunction and endothelial apoptosis during septic shock, and the TIE-2 pathway is involved in maintaining vascular barrier integrity. dovepress.compnas.org

Contribution to Reendothelialization Processes

Reendothelialization, the process of restoring the endothelial lining of blood vessels after injury, is crucial for maintaining vascular homeostasis. ahajournals.org Studies have demonstrated that circulating peripheral blood cells expressing VEGFR-2 and/or TIE-2 are functionally competent populations that are critical for this repair process. ahajournals.orgnih.govahajournals.org These cells, primarily of the monocytic/macrophage lineage, can differentiate into endothelial cells and contribute to the efficient repopulation of denuded arteries. ahajournals.orgnih.gov Specifically, freshly isolated VEGFR-2+ or TIE-2+ cells significantly contributed to the endothelialization of balloon-injured femoral arteries in nude mice and were observed to proliferate in vivo. ahajournals.orgnih.gov Given the essential role of both VEGFR-2 and TIE-2 in mediating the function of these progenitor cells, it can be inferred that the inhibition of these receptors by this compound would likely impair or delay reendothelialization processes. This highlights a potential area for consideration in the therapeutic application of such inhibitors, particularly in contexts where vascular healing is critical.

Academic Research Methodologies and Target Validation for Tie 2/vegfr 2 Kinase in 2

In Vitro Biochemical Assays for Kinase Activity

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on its purified target enzymes in a cell-free environment. These assays provide a quantitative measure of the compound's potency and selectivity.

Quantitative Kinase Inhibition Assays (e.g., ADP-Glo Kinase Assay)

Quantitative kinase inhibition assays are employed to measure the potency of TIE-2/VEGFR-2 kinase-IN-2. One such widely used method is the ADP-Glo™ Kinase Assay. promega.combiomolecularsystems.com This luminescent assay quantifies the amount of adenosine (B11128) diphosphate (B83284) (ADP) produced during a kinase reaction. biomolecularsystems.comresearchgate.net The kinase activity is directly proportional to the amount of ADP generated, and therefore, a decrease in the luminescent signal in the presence of an inhibitor indicates its efficacy. promega.combiomolecularsystems.com

In these assays, the recombinant TIE-2 or VEGFR-2 kinase is incubated with a suitable substrate and adenosine triphosphate (ATP). nih.gov The inhibitor, this compound, is added at varying concentrations to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Published data indicates that this compound is a potent inhibitor of both kinases, with IC50 values of 13.49 nM for TIE-2 and 7.76 nM for VEGFR-2. caymanchem.com The compound also demonstrates inhibitory activity against VEGFR1 and VEGFR3, with IC50 values of 8.51 nM and 7.59 nM, respectively. caymanchem.com However, it shows high selectivity over other kinases such as Akt3, Cdk2, EGFR, and GSK3, with significantly higher IC50 values. caymanchem.com

Kinase TargetIC50 (nM)
TIE-213.49
VEGFR-27.76
VEGFR-18.51
VEGFR-37.59
Akt3>10,000
Cdk2>10,000
EGFR10,000
GSK32,187

Assessment of Receptor Autophosphorylation in Cell-Free Systems

Upon ligand binding, receptor tyrosine kinases like TIE-2 and VEGFR-2 undergo dimerization and subsequent autophosphorylation of specific tyrosine residues in their intracellular domains, which is a critical step in activating downstream signaling pathways. frontiersin.orgcellsignal.com Assays that assess receptor autophosphorylation in cell-free systems are therefore crucial to confirm that the inhibitor can block this initial activation step.

These assays typically involve incubating the purified intracellular domain of the receptor with ATP and the inhibitor. The level of phosphorylation is then detected, often using specific antibodies that recognize the phosphorylated tyrosine residues. A reduction in phosphorylation in the presence of the inhibitor confirms its mechanism of action. For this compound, it has been shown to inhibit the granulocyte-macrophage colony-stimulating factor (GM-CSF)-induced autophosphorylation of TIE-2 in NIH3T3 fibroblasts expressing a chimeric CSF-1 receptor-TIE2 with an IC50 of 18.3 nM. caymanchem.com

Cell-Based Functional Assays

While biochemical assays confirm direct enzyme inhibition, cell-based functional assays are essential to determine if the compound can exert its effects within a cellular context, impacting the biological processes regulated by the target kinases. These assays are typically performed using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are primary cells used in angiogenesis research. ahajournals.orgoncotarget.com

Endothelial Cell Proliferation and Viability Assays

Angiogenesis is characterized by the proliferation of endothelial cells. nih.gov Therefore, assays that measure the effect of an inhibitor on endothelial cell proliferation and viability are a key component of its evaluation. These assays involve treating endothelial cells with the compound and then quantifying cell numbers or metabolic activity over time.

This compound has been demonstrated to inhibit the vascular endothelial growth factor (VEGF)-induced proliferation of HUVECs with an IC50 value of 2.6 nM. caymanchem.com This indicates that the compound can effectively block the pro-proliferative signals initiated by VEGF through its receptor, VEGFR-2.

Endothelial Cell Migration and Invasion Assays

The migration of endothelial cells is another critical step in the formation of new blood vessels. regmednet.com Transwell migration assays, also known as Boyden chamber assays, are commonly used to assess the migratory capacity of cells. regmednet.com In this setup, endothelial cells are placed in the upper chamber of a porous membrane, and a chemoattractant, such as VEGF, is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is then quantified.

For invasion assays, the membrane is coated with an extracellular matrix component, such as Matrigel, to mimic the basement membrane that endothelial cells must degrade and penetrate during angiogenesis. regmednet.com These assays demonstrate the compound's ability to inhibit both the directed movement and the invasive properties of endothelial cells. regmednet.commdpi.com

In Vitro Angiogenesis Assays (e.g., Matrigel Tube Formation Assay)

The Matrigel tube formation assay is a widely accepted in vitro model of angiogenesis. nih.govnih.gov In this assay, endothelial cells are seeded onto a layer of Matrigel, a basement membrane extract. nih.gov In response to angiogenic stimuli, the endothelial cells will migrate and align to form capillary-like structures, or "tubes". nih.gov The ability of an inhibitor to disrupt or prevent the formation of these networks is a strong indicator of its anti-angiogenic potential. This assay provides a visual and quantifiable measure of a compound's efficacy in inhibiting a late and crucial stage of the angiogenic process. nih.govplos.org

Flow Cytometry for Receptor Expression and Phosphorylation Status

Flow cytometry is an indispensable technique for the quantitative analysis of TIE-2 and VEGFR-2 receptor expression and phosphorylation at the single-cell level. This method allows researchers to dissect the specific effects of this compound on cell populations, typically endothelial or tumor cells that endogenously express these receptors.

For the assessment of receptor expression, cells are treated with the inhibitor before being stained with fluorescently-conjugated antibodies that specifically target the extracellular domains of TIE-2 and VEGFR-2. The fluorescence intensity of individual cells is then measured. A decrease in signal intensity in treated cells compared to control cells can suggest compound-induced receptor internalization or degradation.

To specifically measure the inhibitory effect on kinase activity, intracellular flow cytometry is used to detect the phosphorylation status of the receptors. Following treatment with this compound, cells are stimulated with their respective ligands (e.g., angiopoietin for TIE-2 and VEGF for VEGFR-2) to induce receptor phosphorylation. The cells are then fixed, permeabilized, and stained with antibodies that specifically recognize the phosphorylated forms of TIE-2 and VEGFR-2. A reduction in the phosphorylation-specific fluorescent signal provides direct evidence of the compound's inhibitory action.

Table 1: Illustrative Flow Cytometry Data on Receptor Phosphorylation

Treatment GroupCell TypeTargetParameter MeasuredResult
Vehicle ControlHUVECsp-VEGFR-2 (Y1175)Mean Fluorescence IntensityHigh
This compoundHUVECsp-VEGFR-2 (Y1175)Mean Fluorescence IntensitySignificantly Reduced
Vehicle ControlTie-2 expressing cellsp-Tie2 (Y992)Mean Fluorescence IntensityHigh
This compoundTie-2 expressing cellsp-Tie2 (Y992)Mean Fluorescence IntensitySignificantly Reduced

In Vivo Preclinical Model Characterization

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are fundamental for evaluating the in vivo efficacy of this compound. These models allow for the assessment of the compound's impact on tumor growth and the tumor microenvironment.

Typically, human cancer cell lines known to drive angiogenesis are subcutaneously injected into mice. Once tumors are established, the animals are treated with this compound. Tumor volumes are periodically measured to determine the rate of tumor growth. A significant suppression of tumor growth in the treated cohort compared to the vehicle-treated control group indicates the anti-tumor activity of the compound. It has been noted that this compound can maintain a significant concentration in xenograft tumors for at least 72 hours. chemsrc.com

Post-mortem analysis of excised tumors from xenograft models provides deep mechanistic insights. Histopathological and immunohistochemical (IHC) staining are key to this analysis.

To evaluate the anti-angiogenic effects, tumor sections are stained with antibodies against endothelial markers like CD31. The microvessel density (MVD), a measure of the number of blood vessels, is then quantified. A significant reduction in MVD in tumors from the inhibitor-treated group confirms the compound's anti-angiogenic properties in vivo.

To assess the induction of apoptosis (programmed cell death), sections are stained for cleaved caspase-3, an executive enzyme in the apoptotic pathway. An increased number of cells positive for cleaved caspase-3 in the treated tumors demonstrates that the inhibitor can induce cell death in the tumor.

Table 2: Representative Immunohistochemical Findings

AnalysisMarkerTreatment GroupObservationImplication
Microvessel DensityCD31Vehicle ControlHigh density of stained vesselsRobust tumor angiogenesis
Microvessel DensityCD31This compoundSignificantly lower density of stained vesselsInhibition of angiogenesis
ApoptosisCleaved Caspase-3Vehicle ControlLow number of positive cellsLow level of spontaneous apoptosis
ApoptosisCleaved Caspase-3This compoundSignificantly higher number of positive cellsInduction of apoptosis

To confirm that the observed anti-tumor effects are a direct result of the intended molecular mechanism, biochemical analyses of tumor tissue extracts are performed. Tumor tissues from treated and control animals are harvested and homogenized to extract proteins.

Western blotting is a standard technique used to assess the phosphorylation status of TIE-2 and VEGFR-2 within these tissue samples. The protein lysates are separated by size, transferred to a membrane, and probed with antibodies that specifically detect the phosphorylated forms of the target receptors. A diminished signal for phosphorylated TIE-2 and VEGFR-2 in the tumor extracts from the treated group versus the control group provides direct evidence of in vivo target engagement and inhibition.

Advanced molecular imaging techniques offer a non-invasive, real-time window into the pharmacodynamics and biodistribution of this compound in a living organism.

Techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be utilized. This often involves labeling the inhibitor with a radioisotope. Following administration of the radiolabeled compound to tumor-bearing mice, its accumulation and retention within the tumor can be visualized and quantified. This helps to confirm that the drug reaches its intended target site.

Furthermore, specialized imaging agents that bind to TIE-2 or VEGFR-2 can be used to assess target engagement. In such a study, a reduction in the signal from the imaging agent in the presence of this compound would indicate that the inhibitor is occupying the receptor's binding site, thus validating in vivo target engagement.

Advanced Research Perspectives and Future Directions for Tie 2/vegfr 2 Kinase in 2

Exploration of Molecular Mechanisms of Acquired Resistance to Dual Kinase Inhibition

A significant challenge in anti-angiogenic therapy is the development of acquired resistance. mdpi.com While dual inhibition of TIE-2 and VEGFR-2 aims to create a more robust blockade, tumors can still develop mechanisms to circumvent this treatment. Research into these resistance pathways is critical for developing next-generation therapies.

One primary mechanism of resistance is the activation of alternative pro-angiogenic signaling pathways. nih.gov When the VEGF/VEGFR-2 axis is blocked, tumor cells can upregulate other factors to promote neovascularization. Preclinical studies have identified several of these escape pathways, including the upregulation of basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and various interleukins like IL-6. nih.goviiarjournals.org The PI3K/AKT and MEK1/ERK pathways have been shown to be involved in the bFGF-induced resistance to anti-VEGF agents. iiarjournals.org

Furthermore, resistance can emerge from changes within the targeted pathways themselves. Studies on endothelial cells resistant to a VEGFR-2 tyrosine kinase inhibitor (TKI) revealed that the resistant cells exhibited markedly lower expression of VEGFR2 at both the mRNA and protein levels. kindai.ac.jp This downregulation leads to a decreased dependency on VEGFR2 signaling for survival, rendering the inhibitor less effective. kindai.ac.jp It is plausible that similar adaptive mechanisms could arise in response to long-term dual TIE-2/VEGFR-2 inhibition.

The tumor microenvironment also plays a crucial role. Hypoxia, a common feature in tumors and often exacerbated by anti-angiogenic therapy, can induce the recruitment of bone marrow-derived myeloid cells that contribute to revascularization. nih.goviiarjournals.org The Ang-2/TIE-2 pathway itself has been identified as a potential driver of resistance to therapies that only target VEGF, as Ang-2 upregulation can sustain vascular growth in the absence of VEGF signaling. mdpi.compnas.org Therefore, while a dual inhibitor like TIE-2/VEGFR-2 kinase-IN-2 is designed to counter this specific escape route, a comprehensive understanding of other potential bypass tracts remains a key area of investigation.

Development of Synergistic Preclinical Combination Therapies

To enhance therapeutic efficacy and overcome resistance, researchers are exploring the combination of dual TIE-2/VEGFR-2 inhibitors with other anti-cancer agents. The rationale is that simultaneously targeting multiple, distinct oncogenic pathways can produce a synergistic effect and reduce the likelihood of tumor escape.

Preclinical studies have shown promise for several combination strategies. One approach involves combining anti-angiogenic agents with inhibitors of other growth factor receptors, such as the epidermal growth factor receptor (EGFR). spandidos-publications.com It has been reported that a mechanism of acquired resistance to EGFR inhibitors can be mediated by the increased secretion of VEGF, suggesting that a dual blockade could be beneficial. frontiersin.org

Another promising avenue is the combination with immunotherapy. There is growing evidence that anti-angiogenic agents can modulate the tumor immune microenvironment. mdpi.comembopress.org By normalizing the tumor vasculature, these inhibitors can alleviate hypoxia and improve the infiltration and function of cytotoxic T cells. nih.gov Dual inhibition of Ang-2 and VEGF has been shown to alter tumor-associated macrophages (TAMs), which can contribute to the therapeutic benefit. pnas.org Combining Ang-2/VEGF blockade with immune checkpoint inhibitors is therefore an area of active investigation. mdpi.comembopress.org

Further preclinical research has demonstrated that combining VEGFR2 inhibition with agents that target the CD47 signaling pathway could enhance anti-tumor activity. acs.org The table below summarizes key preclinical findings for combination therapies involving the dual targeting of TIE-2 and VEGFR-2 pathways.

Combination StrategyTherapeutic Agents (Example)Preclinical ModelKey FindingReference
Dual Ang-2/VEGFR Inhibition Cediranib (pan-VEGFR TKI) + MEDI3617 (anti-Ang-2 antibody)Glioblastoma (murine)Delayed tumor growth, prolonged vessel normalization, and improved survival compared to monotherapy. pnas.org pnas.org
VEGF and EGFR Inhibition VEGF blocker + EGFR inhibitorNSCLCCan overcome acquired resistance to EGFR inhibitors. frontiersin.org frontiersin.org
VEGF/Ang-2 and CSF-1 Inhibition Dual VEGFR/Ang-2 therapy + anti-CSF-1 antibodyGlioblastoma (murine)Blocking macrophage recruitment compromised the survival benefit of the dual therapy, indicating TAMs are key effectors. pnas.org pnas.org
VEGF and FGF Inhibition VEGF blocker + FGF blockerMultiple tumor modelsCo-targeting of VEGF and FGF improves therapeutic response. frontiersin.org frontiersin.org

Investigation of this compound in Other Angiogenesis-Related Pathologies beyond Cancer

The role of angiogenesis is not limited to cancer; it is a fundamental process in various physiological and pathological conditions. Consequently, inhibitors like this compound hold potential for treating non-cancerous diseases characterized by inappropriate or excessive blood vessel formation. medchemexpress.com

Research has demonstrated the utility of this compound in a non-oncological context. In a mouse model of TNF-α-induced lethal shock, a condition involving systemic inflammation and vascular leakage, administration of this compound was shown to prevent the associated decrease in body temperature. caymanchem.com This finding suggests a potential role for the compound in managing sepsis or other acute inflammatory syndromes where vascular stability, regulated by the TIE-2 pathway, is compromised.

The Angiopoietin/TIE-2 system is a master regulator of vascular stability. mdpi.com Pathologies such as diabetic retinopathy and age-related macular degeneration involve aberrant angiogenesis and vascular permeability in the eye. Given that both VEGF and Ang-2 are implicated in these conditions, a dual inhibitor could offer a more comprehensive therapeutic approach than targeting VEGF alone. The expression of TIE-2 has also been shown to be increased in the endothelium in various conditions, reflecting its role in both maintaining vascular integrity and in angiogenesis. iiarjournals.org

Structural Biology and Computational Approaches for Analog Development

To improve the potency, selectivity, and pharmacokinetic properties of this compound, researchers employ structural biology and computational chemistry methods. These approaches provide insights into how the inhibitor interacts with its targets at a molecular level, guiding the design of new, optimized analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find mathematical correlations between the chemical structure of a compound and its biological activity. rroij.com By analyzing a series of related compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify the key structural features—such as steric, electrostatic, and hydrophobic properties—that are critical for potent inhibition. rroij.commdpi.com

For instance, 3D-QSAR studies on indolocarbazole-based TIE-2 inhibitors revealed that a hydrophobic substituent at a specific position on a phenyl ring was favorable for TIE-2 activity. mdpi.comacs.org Similarly, QSAR studies on oxindole (B195798) derivatives as VEGFR-2 inhibitors have been used to create models with good predictive capability, which can guide the design of new analogs with enhanced potency. tandfonline.com These models generate contour maps that visualize regions where modifications to the molecule would likely increase or decrease its activity, thereby streamlining the drug discovery process and reducing the need for extensive empirical synthesis and testing. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as an inhibitor in the active site of a kinase. tandfonline.com For TIE-2 and VEGFR-2 inhibitors, docking simulations are used to visualize how the compound fits into the ATP-binding pocket of the enzymes. tandfonline.commdpi.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and key amino acid residues in the active site, which are essential for its inhibitory activity. researchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted inhibitor-enzyme complex over time. japsonline.com MD simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand and confirming that the inhibitor remains stably bound in its active conformation. japsonline.comfrontiersin.org For example, MD simulations of the VEGFR-2 kinase complexed with the inhibitor taxifolin (B1681242) confirmed the stability of the interaction, validating its potential as a type I inhibitor. japsonline.com These computational tools are invaluable for understanding the mechanism of action and for the rational design of novel analogs of this compound with improved binding affinity and specificity. researchgate.netfrontiersin.org

Q & A

Q. How can researchers validate the dual inhibitory activity of TIE-2/VEGFR-2 kinase-IN-2 against TIE-2 and VEGFR-2 in vitro?

To confirm dual inhibition, perform in vitro kinase assays using recombinant TIE-2 and VEGFR-2 enzymes. Measure IC50 values via ADP-Glo Kinase Assay Kits, which quantify ATP consumption during phosphorylation. For this compound, reported IC50 values are 8.56 nM (TIE-2) and 8.61 nM (VEGFR-2) . Include positive controls (e.g., known inhibitors) and validate results with Western blotting to assess phosphorylation levels of downstream targets like AKT or ERK .

Q. What experimental models are appropriate for studying the anti-angiogenic effects of this compound?

Use in vitro endothelial cell tube formation assays (e.g., human umbilical vein endothelial cells, HUVECs) to assess disruption of vascular networks. For in vivo validation, employ Matrigel plug assays or choroidal neovascularization (CNV) rodent models. Evidence shows this compound inhibits aberrant vessel growth in rat CNV models by blocking TIE-2/VEGFR-2 signaling . Dose-response studies should align with reported solubility (50 mg/mL in DMSO) and bioavailability parameters .

Q. How does this compound protect retinal ganglion cells (RGCs) in glaucoma research?

The compound inhibits RIPK1, a key mediator of necroptosis, which is activated by TNF-α in RGCs. Design experiments using TNF-stimulated RGC cultures to measure cell viability via MTT assays. In vivo, administer the compound intravitreally in rodent glaucoma models and quantify RGC survival via immunohistochemistry or optical coherence tomography .

Advanced Research Questions

Q. How can kinase selectivity be assessed to minimize off-target effects of this compound?

Conduct kinase selectivity panels against structurally related receptors (e.g., VEGFR-1, FGFR-1, EGFR). For example, QDAU5—a related multi-kinase inhibitor—showed >50 nM IC50 for off-target kinases like B-Raf and c-Kit . Use computational docking to analyze binding interactions with TIE-2/VEGFR-2 ATP-binding pockets, focusing on residues critical for selectivity (e.g., quinazolin-4(3H)-one hinge-binding motifs) .

Q. What strategies resolve contradictions in potency data across studies for this compound?

Discrepancies may arise from assay conditions (e.g., ATP concentrations, enzyme sources). Replicate experiments using standardized protocols (e.g., Promega ADP-Glo Kit) and orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics. Cross-validate with cellular assays (e.g., phospho-TIE-2 ELISA) .

Q. How can researchers optimize dosing regimens for in vivo anti-tumor studies?

Use pharmacokinetic profiling to determine plasma half-life and tissue distribution. In xenograft models, administer the compound orally (e.g., PEG400/CMC-Na formulations) or intraperitoneally, monitoring tumor volume and angiogenesis biomarkers (e.g., serum Ang-2/VEGFR-2 levels). Synergistic studies with PDGFR inhibitors may enhance efficacy .

Q. What methodologies confirm target engagement in complex biological systems?

Employ chemical proteomics with biotinylated probes or activity-based protein profiling (ABPP). For this compound, use pull-down assays in lysates from treated tissues (e.g., tumors) to isolate bound kinases, followed by LC-MS/MS identification .

Methodological Considerations Table

Parameter Recommendation Reference
IC50 ValidationADP-Glo Kinase Assay + Western blotting
In Vivo AngiogenesisMatrigel-induced CNV model in rats
Selectivity ScreeningKinase panel (≥10 related RTKs) + SPR
Formulation for Oral Dosing10% DMSO + 40% PEG400 + 5% CMC-Na

Key Notes for Experimental Design

  • Solubility & Stability : Prepare stock solutions in DMSO (≤50 mg/mL) and store at -80°C for ≤6 months. Avoid freeze-thaw cycles .
  • Positive Controls : Include Angiopoietin-2 (Ang-2) for TIE-2 inhibition and Sorafenib for VEGFR-2 .
  • Data Interpretation : Correlate kinase inhibition with functional outcomes (e.g., reduced microvessel density in histology) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.